Stéarate de potassium

Vue d'ensemble

Description

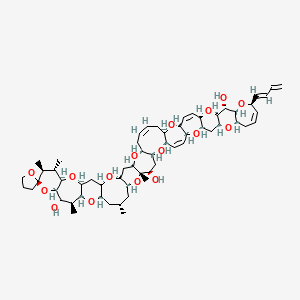

Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2. It is classified as a metallic soap, which is a metal derivative of a fatty acid. Potassium stearate appears as colorless crystals and is primarily used as an emulsifier in cosmetics and food products. It also serves as a cleansing ingredient and lubricant .

Applications De Recherche Scientifique

Chemistry: Potassium stearate is used as a surfactant and emulsifier in various chemical formulations. It is also employed in the synthesis of other chemical compounds and materials .

Biology: In biological research, potassium stearate is used to study the interactions between lipids and proteins. It is also used in the preparation of lipid-based drug delivery systems .

Medicine: Potassium stearate is used in the formulation of pharmaceutical products, particularly in topical creams and ointments, where it acts as an emulsifying agent .

Industry: In the industrial sector, potassium stearate is used as a lubricant and release agent in the production of rubber and plastics. It is also used in the manufacture of cosmetics, personal care products, and food additives .

Mécanisme D'action

Target of Action

Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The compound’s primary targets are oil and water-based ingredients in various products, where it acts as an emulsifier .

Mode of Action

Potassium stearate exhibits excellent emulsifying properties, allowing it to disperse and stabilize oil and water-based ingredients . It contributes to the viscosity and stability of various formulations, enhancing texture and preventing separation . It also acts as a lubricant, facilitating the flow of ingredients and improving processing efficiency in production .

Biochemical Pathways

It plays a crucial role in the stabilization of emulsions, such as salad dressings and sauces, ensuring uniform dispersion of ingredients . This function can indirectly influence various biochemical processes related to the digestion and absorption of these food products.

Pharmacokinetics

It is soluble in hot water and organic solvents , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics

Analyse Biochimique

Biochemical Properties

Potassium stearate plays a significant role in biochemical reactions, particularly as an emulsifying agent. It interacts with various biomolecules, including enzymes and proteins, to stabilize emulsions. For instance, in the food industry, potassium stearate helps stabilize emulsions in products like salad dressings and sauces . The compound’s interaction with proteins and enzymes is primarily through its fatty acid chain, which can form hydrophobic interactions, thereby stabilizing the structure of emulsions.

Cellular Effects

Potassium stearate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the membrane potential of cells due to its potassium ion component, which is crucial for maintaining cellular function . The compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, potassium stearate exerts its effects through binding interactions with biomolecules. The potassium ion component can interact with ion channels and transporters, influencing their activity and, consequently, cellular processes . Additionally, the stearate component can interact with lipid membranes, affecting membrane fluidity and function. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium stearate can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that potassium stearate can degrade over time, particularly under conditions of high temperature and humidity . This degradation can impact its effectiveness as an emulsifying agent and its interactions with cellular components.

Dosage Effects in Animal Models

The effects of potassium stearate vary with different dosages in animal models. At low doses, it is generally well-tolerated and can effectively stabilize emulsions in food products . At high doses, potassium stearate can cause adverse effects, including gastrointestinal disturbances and potential toxicity . These effects are likely due to the compound’s impact on cellular ion balance and membrane integrity.

Metabolic Pathways

Potassium stearate is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound can be metabolized by enzymes such as lipases, which break down the stearate component into fatty acids and glycerol . These metabolites can then enter various metabolic pathways, including beta-oxidation and the citric acid cycle, influencing overall metabolic flux and energy production.

Transport and Distribution

Within cells and tissues, potassium stearate is transported and distributed through interactions with transporters and binding proteins. The potassium ion component can be transported via potassium channels and transporters, while the stearate component can interact with lipid-binding proteins . These interactions influence the localization and accumulation of potassium stearate within specific cellular compartments.

Subcellular Localization

Potassium stearate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to lipid membranes, where it affects membrane fluidity and function . Additionally, potassium stearate can be directed to specific cellular compartments through targeting signals and post-translational modifications, influencing its activity and function within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium stearate can be prepared by saturating a hot alcoholic solution of stearic acid with alcoholic potassium hydroxide. The reaction involves the neutralization of stearic acid by potassium hydroxide, resulting in the formation of potassium stearate and water .

Industrial Production Methods: In industrial settings, potassium stearate is produced by the saponification of stearic acid with potassium hydroxide. This process involves heating stearic acid with potassium hydroxide in an aqueous or alcoholic medium until the reaction is complete. The resulting mixture is then cooled, and the potassium stearate is separated and purified .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium stearate undergoes various chemical reactions, including:

Saponification: The reaction of potassium stearate with water, resulting in the formation of stearic acid and potassium hydroxide.

Hydrolysis: In the presence of water, potassium stearate can hydrolyze to form stearic acid and potassium hydroxide.

Oxidation: Potassium stearate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Common Reagents and Conditions:

Water: Used in hydrolysis and saponification reactions.

Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products Formed:

Stearic Acid: Formed during hydrolysis and saponification.

Potassium Hydroxide: Formed during hydrolysis and saponification.

Comparaison Avec Des Composés Similaires

Sodium Stearate: Similar to potassium stearate but uses sodium instead of potassium. It is also used as a soap and emulsifier.

Calcium Stearate: Another metallic soap, used as a lubricant and stabilizer in plastics and rubber.

Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet manufacturing.

Uniqueness of Potassium Stearate: Potassium stearate is unique due to its specific solubility properties and its ability to form stable emulsions in both hot water and alcohol. Unlike sodium stearate, which is more commonly used in solid soaps, potassium stearate is preferred in liquid soap formulations due to its higher solubility in water .

Propriétés

Numéro CAS |

593-29-3 |

|---|---|

Formule moléculaire |

C18H36KO2 |

Poids moléculaire |

323.6 g/mol |

Nom IUPAC |

potassium;octadecanoate |

InChI |

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

Clé InChI |

NCBSCJZMOPNGSI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.[K] |

| 593-29-3 | |

Description physique |

DryPowder; Liquid |

Synonymes |

R 388 R-388 R-factor R388 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

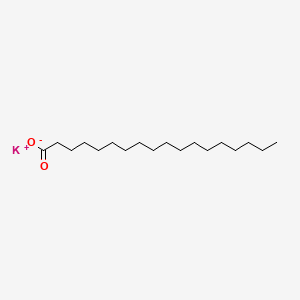

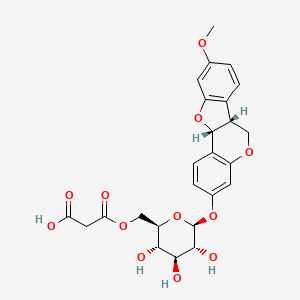

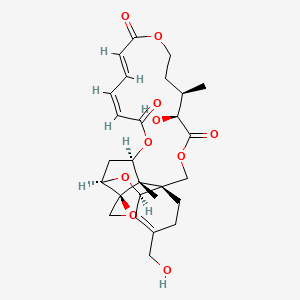

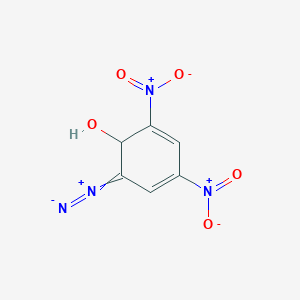

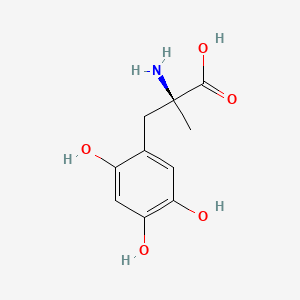

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid](/img/structure/B1260502.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1260505.png)

![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)

![4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1260513.png)

![6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one](/img/structure/B1260517.png)